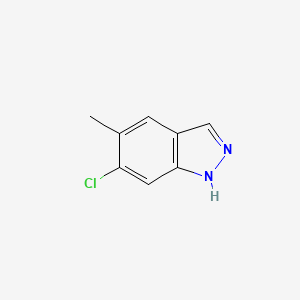

6-Chloro-5-methyl-1H-indazole

Description

Significance of Indazole Scaffolds in Pharmaceutical Science and Drug Discovery

Indazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as critical components in the quest for new medicines. googleapis.com Their therapeutic potential spans multiple disease areas, including oncology, inflammation, and infectious diseases. smolecule.com

The significance of the indazole scaffold is underscored by its presence in a number of approved drugs and clinical candidates. google.com For instance, pazopanib, an indazole-containing compound, is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. aablocks.com Another example is axitinib, also a kinase inhibitor with an indazole core, indicated for the treatment of advanced renal cell carcinoma. aablocks.com

The wide-ranging pharmacological effects of indazole derivatives include:

Anticancer Activity: Many indazole-based compounds have been investigated for their potent anti-proliferative effects against various cancer cell lines. google.com Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for cell growth and survival.

Anti-inflammatory Properties: Indazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX). google.com

Antimicrobial Effects: Researchers have also explored the potential of indazoles in combating bacterial and parasitic infections. smolecule.com

The structural and electronic properties of the indazole ring system, including its aromaticity and the presence of nitrogen atoms, enable it to mimic endogenous molecules and interact with biological targets. The synthetic accessibility of the indazole core further enhances its attractiveness in drug discovery, allowing for extensive structure-activity relationship (SAR) studies to optimize therapeutic efficacy. aablocks.com

Overview of 6-Chloro-5-methyl-1H-indazole as a Chemical Entity for Academic Research

This compound has emerged as a significant intermediate and building block in the synthesis of more complex and biologically active molecules. Its commercial availability from various chemical suppliers indicates its utility in both academic and industrial research laboratories.

The primary role of this compound in the scientific literature is as a precursor in multi-step synthetic sequences. For example, a European patent application describes the use of this compound-3-amine, a derivative, in the preparation of novel indazole compounds with potential inhibitory activity against KRAS G12C mutations, a key target in cancer therapy. Similarly, a US patent discloses the preparation of this compound as an intermediate in the synthesis of substituted quinazoline (B50416) and pyridopyrimidine derivatives with potential as anticancer agents. These patents highlight the compound's value in the development of new therapeutic candidates.

While extensive biological studies on this compound itself are not widely published, its inclusion in the synthesis of potent inhibitors underscores its importance as a chemical tool. The specific substitution pattern of a chloro group at the 6-position and a methyl group at the 5-position provides a unique starting point for further chemical modifications, allowing researchers to explore new chemical space and develop novel compounds with desired pharmacological profiles.

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| CAS Number | 1000341-02-5 |

| Appearance | White to yellow powder or crystals |

| Purity | ≥98% |

The data in this table is compiled from publicly available sources.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPYPRVEHGZBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646925 | |

| Record name | 6-Chloro-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-02-5 | |

| Record name | 6-Chloro-5-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 5 Methyl 1h Indazole and Its Derivatives

Strategies for Indazole Core Construction

The formation of the bicyclic indazole ring is the foundational step in the synthesis of 6-chloro-5-methyl-1H-indazole. Various synthetic strategies have been developed to achieve this, each with its own advantages and substrate scope.

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are a cornerstone of indazole synthesis. One common approach involves the reaction of hydrazine (B178648) derivatives with suitable carbonyl compounds, which then undergo an intramolecular ring closure. For instance, a general method for preparing 1H-indazoles starts from o-toluidine (B26562), which is diazotized and then cyclized. chemicalbook.com Another route utilizes the diazotization-cyclization of o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com

Arylhydrazones are also key intermediates in several cyclization strategies. mdpi.com For example, heating 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines can yield arylhydrazones, which are then cyclized to 1-aryl-1H-indazoles using a copper(I) iodide/diamine catalyst system under microwave irradiation. researchgate.net Additionally, radical cyclizations have been explored, where an aryl radical can attack an azo functional group in a 5-endo fashion to construct the indazole ring system. cdnsciencepub.com

A specific method for preparing a precursor to 6-chloro-2-methyl-2H-indazole-5-amine involves the reaction of 4-chloro-2-fluoro-5-nitrobenzaldehyde (B6315675) with hydrazine hydrate (B1144303) to form 6-chloro-5-nitro-1H-indazole. patsnap.com This highlights the use of appropriately substituted benzaldehydes as starting materials for constructing the indazole core with desired substitution patterns. chemicalbook.comnih.gov

Catalyst-Based Synthetic Approaches to Indazoles

Catalyst-based methods have significantly advanced the synthesis of indazoles, offering improved efficiency, selectivity, and functional group tolerance. bohrium.combenthamdirect.com Both transition-metal and acid/base catalysts are employed to facilitate the construction of the indazole scaffold. bohrium.combenthamdirect.com

Palladium-catalyzed intramolecular carbon-nitrogen bond formation has been effectively used to synthesize 3-substituted indazoles under mild conditions. researchgate.net Rhodium(III)-catalyzed C-H bond functionalization and subsequent cyclative capture represents another powerful strategy. nih.gov This method involves the reaction of azobenzenes with aldehydes, where the azo group acts as an internal nucleophile to trap the initial addition product, leading to the formation of N-aryl-2H-indazoles. nih.gov

Copper-catalyzed reactions are also prevalent. acs.orgmdpi.comresearchgate.net For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using copper(I) oxide nanoparticles as a catalyst can produce 2H-indazoles. acs.orgorganic-chemistry.org Another copper-catalyzed approach involves the cyclization of o-haloaryl N-sulfonylhydrazones. mdpi.com

Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, and indazole synthesis is no exception. bohrium.com Green chemistry approaches aim to reduce the use of hazardous reagents and solvents and improve energy efficiency. bohrium.com

One such approach is the use of electrochemical synthesis. A transition-metal-free electrochemical cyclization has been developed for the synthesis of 1H-indazoles, utilizing ammonia (B1221849) as the nitrogen source. rsc.org This method proceeds at room temperature and offers a broad substrate scope. rsc.org Another electrochemical method involves the oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes to yield 2H-indazoles without the need for a catalyst or external chemical oxidant. organic-chemistry.org

The use of greener solvents and catalysts is another key aspect of green chemistry. A one-pot, three-component synthesis of 2H-indazoles has been reported using copper(I) oxide nanoparticles in polyethylene (B3416737) glycol (PEG 300), a green solvent. acs.orgorganic-chemistry.org This method is ligand-free and proceeds efficiently. acs.orgorganic-chemistry.org

Regioselective Functionalization Techniques for Indazole Derivatives

Once the indazole core is formed, the introduction of specific substituents at desired positions is crucial for tailoring the properties of the final molecule. Regioselective functionalization techniques are therefore of great importance.

Introduction of Halogen Substituents at the Indazole Core

The introduction of halogen atoms, such as chlorine, onto the indazole ring is a key step in the synthesis of compounds like this compound. Halogenation can occur either on the starting materials before cyclization or on the pre-formed indazole core.

For instance, the synthesis of 6-chloro-5-nitro-1H-indazole starts from 4-chloro-2-fluoro-5-nitrobenzaldehyde, where the chloro and nitro groups are already in place. patsnap.com In other cases, direct halogenation of the indazole ring is performed. The chlorination of 1H-indazole can yield a mixture of products, but selective chlorination at the 3-position can be achieved using sodium hypochlorite. chemicalbook.com N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of the 3-position of the indazole ring. chim.it

Regioselective bromination at the C7 position of 4-substituted 1H-indazoles has also been achieved, followed by palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at this position. rsc.org The presence of substituents on the indazole ring can influence the regioselectivity of halogenation reactions. rsc.orgd-nb.info

Alkylation Strategies for Methyl and Other Alkyl Group Incorporation

The alkylation of the indazole ring, particularly at the nitrogen atoms, is a common modification. Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. nih.gov However, regioselective alkylation can be achieved by carefully choosing the reaction conditions and reagents. nih.govd-nb.info

For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a variety of 3-substituted indazoles. d-nb.inforesearchgate.net The steric and electronic properties of the substituents on the indazole ring play a significant role in determining the N1/N2 regioselectivity. nih.govd-nb.info For instance, indazoles with a substituent at the C7 position can show a high preference for N2-alkylation. d-nb.inforesearchgate.net

C3-Functionalization of 1H-Indazoles

The functionalization of the C3 position of the 1H-indazole ring is a crucial strategy for creating diverse molecular structures with potential biological activity. patsnap.com Direct C3-alkylation is challenging due to the low nucleophilicity of this position. nih.gov Consequently, methods often rely on pre-functionalized indazoles, particularly at the N1 position, or on specialized catalytic systems. patsnap.comnih.gov

Common C3-functionalization strategies include:

Halogenation: Introducing a halogen, such as iodine or bromine, at the C3 position is a valuable step for further modifications via metal-catalyzed cross-coupling reactions. chemicalbook.com For instance, unprotected 1H-indazoles can be iodinated at the C3 position using iodine (I₂) and potassium hydroxide (B78521) (KOH) in a polar solvent like DMF. chemicalbook.com

Arylation: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl groups at the C3 position. patsnap.com This typically involves the coupling of a C3-halogenated indazole (e.g., 3-iodo-1H-indazole) with an organoboronic acid in the presence of a palladium catalyst. patsnap.com To prevent N-arylation, the indazole nitrogen is often protected with a group like tert-butoxycarbonyl (Boc) before the coupling reaction. patsnap.com

Alkylation and Allylation: Direct C3-alkylation is rare, but copper-catalyzed methods have been developed. nih.gov A notable approach involves a copper hydride (CuH) catalyzed allylation of N-(benzoyloxy)indazoles, which act as electrophiles. nih.govgoogle.comgoogle.com This "umpolung" or polarity reversal strategy allows for the efficient installation of allyl groups with quaternary stereocenters at the C3 position with high enantioselectivity. nih.govgoogle.comgoogle.com

Nitration: Radical C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chemicalbook.com

Table 1: Selected C3-Functionalization Reactions of 1H-Indazoles

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Iodination | I₂, KOH, DMF | 3-Iodo-1H-indazole | chemicalbook.com |

| Suzuki-Miyaura Coupling | 3-Iodo-1-(Boc)-indazole, Arylboronic acid, Pd catalyst, Base | 3-Aryl-1-(Boc)-indazole | patsnap.com |

| Allylation | N-(Benzoyloxy)indazole, Allene, CuH catalyst, Ligand | C3-Allyl-1H-indazole | nih.govgoogle.comgoogle.com |

| Nitration | 2H-Indazole, Fe(NO₃)₃, TEMPO, O₂ | 3-Nitro-2H-indazole | chemicalbook.com |

Specific Synthetic Routes to this compound Analogues

The synthesis of specifically substituted indazoles like this compound relies on methods that control the regiochemistry of the final product. Key strategies involve the cyclization of carefully designed precursors.

The construction of the this compound core typically starts from substituted o-toluidines or benzaldehydes. The Jacobsen-Huber synthesis, a classical method, involves the diazotization of an o-toluidine derivative, followed by cyclization. chemicalbook.comgoogle.comgoogle.com For this compound, a suitable precursor would be 4-chloro-2,5-dimethylaniline (B1590694) or a related N-acetylated derivative. The process involves nitrosation of the N-acetylated toluidide, often with sodium nitrite (B80452) in acetic acid and acetic anhydride, which leads to the formation of the indazole ring. google.comgoogle.com

Another important class of precursors are substituted o-nitrobenzaldehydes. For instance, 4-chloro-2-fluoro-5-nitrobenzaldehyde serves as a starting material for the synthesis of related indazole derivatives. patsnap.com This precursor can be synthesized by the nitration of 4-chloro-2-fluorobenzaldehyde. patsnap.com Similarly, 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde (B13970506) has been used to synthesize a bromo-chloro-methyl-indazole analogue, highlighting the importance of halogenated and methylated benzaldehydes as key intermediates. google.com

Table 2: Key Precursors for Substituted Indazole Synthesis

| Precursor Class | Specific Example | Target Indazole Type | Synthetic Method | Reference |

| Substituted o-Toluidine | 4-Chloro-2,5-dimethylacetanilide | Chloro-methyl-1H-indazole | Jacobsen-Huber Cyclization | google.comgoogle.com |

| Substituted Benzaldehyde | 4-Chloro-2-fluoro-5-nitrobenzaldehyde | Chloro-nitro-1H-indazole | Condensation with Hydrazine | patsnap.com |

| Substituted Benzaldehyde | 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde | Bromo-chloro-methyl-1H-indazole | Condensation with Hydrazine | google.com |

A practical and widely used method for synthesizing the indazole ring is the condensation of a substituted o-halobenzaldehyde with hydrazine. chemicalbook.comresearchgate.net This reaction proceeds via nucleophilic aromatic substitution of the ortho-halogen by hydrazine, followed by intramolecular cyclization and dehydration.

A specific example is the synthesis of 6-chloro-5-nitro-1H-indazole from 4-chloro-2-fluoro-5-nitrobenzaldehyde and hydrazine hydrate. patsnap.com The fluorine atom, being ortho to the aldehyde, is readily displaced by the hydrazine to initiate the cyclization. To avoid side reactions like the Wolff-Kishner reduction, the aldehyde can first be converted to its O-methyloxime derivative. researchgate.net The O-methyloxime then reacts smoothly with hydrazine to form the indazole ring in high yield. researchgate.net This approach has been successfully applied to the synthesis of various substituted indazoles. researchgate.net

A patent describes the preparation of 4-bromo-6-chloro-5-methyl-1H-indazole from 2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde and hydrazine hydrate at 90°C, yielding the product in 80% yield. google.com This demonstrates the direct applicability of this method for preparing analogues of this compound.

Modern organic synthesis has introduced several innovative and efficient methods for constructing the indazole scaffold, often with improved yields and milder reaction conditions compared to classical methods.

One such approach is the tin(II) chloride-promoted one-pot coupling and reductive cyclization of a primary amine, a 2-nitrobenzaldehyde, and phenylacetylene (B144264) or a dialkyl phosphonate. nih.gov This transition-metal-free reaction proceeds under mild, open-flask conditions to produce 2-aryl-2H-indazoles functionalized at the C3 position. nih.gov

Rhodium(III)-catalyzed C-H functionalization and intramolecular annulation of azobenzenes with reagents like vinylene carbonate represents another advanced strategy. nih.gov This method allows for the synthesis of C3-functionalized 2H-indazoles.

Furthermore, a [3+2] cycloaddition reaction between an aryne and an α-diazocarbonyl compound offers a powerful route to indazoles. researchgate.net The aryne can be generated in situ from precursors like o-(trimethylsilyl)phenyl triflate in the presence of a fluoride (B91410) source such as cesium fluoride (CsF). rsc.org This methodology has been expanded to include various diazo compounds, providing access to a wide range of functionalized indazoles. researchgate.net

Table 3: Comparison of Synthetic Approaches for Indazole Derivatives

| Method | Key Features | Starting Materials | Product Type | Reference |

| Jacobsen-Huber | Classical method, uses harsh reagents | Substituted o-Toluidines | 1H-Indazoles | google.comgoogle.com |

| Benzaldehyde-Hydrazine Condensation | Practical, good yields for halogenated precursors | o-Halobenzaldehydes, Hydrazine | 1H-Indazoles | patsnap.comgoogle.comresearchgate.net |

| Sn-Catalyzed One-Pot Reaction | Eco-friendly, mild conditions, transition-metal-free | 2-Nitrobenzaldehydes, Anilines, Alkynes/Phosphonates | C3-Functionalized 2H-Indazoles | nih.gov |

| [3+2] Cycloaddition | High efficiency, access to diverse functionality | Aryne precursors, α-Diazocarbonyl compounds | Functionalized 1H-Indazoles | rsc.orgresearchgate.net |

Molecular Mechanisms of Action and Target Interactions

Ligand-Protein Binding Affinities and Interactions

The biological activity of indazole derivatives is intrinsically linked to their ability to bind with high affinity and specificity to protein targets. Studies have quantified these interactions for various analogues, revealing potent inhibition of several key enzymes.

For instance, optimization of an indazole acid lead compound for the activation of Adenosine Monophosphate-activated Protein Kinase (AMPK), a key enzyme in cellular energy homeostasis, showed that incorporating a chloro group at the C6 position could increase potency by up to 10-fold. acs.org The resulting indole (B1671886) analogue, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, demonstrated significant binding affinity. acs.org Similarly, a series of 4,6-disubstituted-1H-indazole derivatives were explored as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for inflammatory diseases. One derivative showed significant PI3Kδ activity with a pIC50 of 7.0. nih.gov

In the context of cancer therapy, derivatives have been developed as potent kinase inhibitors. A 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative was identified as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC50 value of 30.2 ± 1.9 nM. nih.gov Another study focused on developing inhibitors for Akt (Protein Kinase B), a crucial node in cell survival pathways. ucsf.edu An indazole-based compound, (S)-1-(5-(7-chloro-1H-indazol-5-yl)pyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-amine, was synthesized as part of this research. ucsf.edu

The binding interactions of these derivatives often involve specific structural features. In an AMPK activator, the chlorine atom at the C6 position of the core binds within a buried lipophilic pocket of the protein. acs.org This interaction, coupled with a cation-π interaction involving the C5 phenyl ring and a lysine (B10760008) residue, anchors the ligand in the binding site. acs.org

Table 1: Binding Affinities of Representative Indazole Derivatives

| Compound/Derivative Class | Target Protein | Binding Affinity |

| 6-chloro-indazole acid derivative | AMPK α1β1γ1 | ~10-fold increase in potency (EC50) vs. non-chlorinated analog acs.org |

| 4,6-disubstituted-1H-indazole derivative | PI3Kδ | pIC50 = 7.0 nih.gov |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | IC50 = 30.2 ± 1.9 nM nih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania Trypanothione (B104310) Reductase (TryR) | Binding Energy up to -8.11 kcal/mol (for compound 13) nih.gov |

Enzyme and Receptor Modulatory Pathways

Derivatives of the indazole scaffold have been shown to modulate a variety of enzymatic and receptor pathways, which underlies their therapeutic potential in different disease areas.

A primary area of investigation is cancer, where indazole derivatives act as multi-kinase inhibitors. They have been found to affect signaling pathways involved in cell proliferation, survival, and apoptosis. smolecule.com For example, certain derivatives inhibit kinases like FGFR, PI3K, and Akt, which are often dysregulated in cancer. nih.govucsf.edu The activation of AMPK by indazole-based compounds can modulate multiple downstream pathways that impact lipid metabolism, mTOR signaling, and oxidative stress, which are relevant in conditions like diabetic nephropathy. acs.orgosti.gov

In the context of infectious diseases, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as antileishmanial agents. nih.govtandfonline.com These compounds exert their effect by inhibiting the Leishmania trypanothione reductase (TryR) enzyme, which is crucial for the parasite's defense against oxidative stress. nih.gov The inhibition of this enzyme disrupts the parasite's redox homeostasis, leading to its death.

Furthermore, some indazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. This suggests a role for these compounds in modulating inflammatory pathways. The diverse biological activities highlight the versatility of the indazole scaffold in targeting various modulatory pathways. tandfonline.com

Insights from Molecular Docking Studies

Molecular docking simulations provide critical insights into the specific binding modes of indazole derivatives within the active sites of their target proteins. These computational studies help to rationalize observed structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.

Docking studies of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione reductase (TryR) revealed that the most active compounds fit snugly into the enzyme's active site. nih.govtandfonline.com The binding is stabilized by a network of hydrophobic and hydrophilic interactions. For instance, the indazole ring can form key interactions with amino acid residues, and substituents on the ring can further enhance binding affinity. The docking protocol for these studies was validated by re-docking the original co-crystallized ligand, which reproduced the binding pose with a low root-mean-square deviation (RMSD) value. tandfonline.com

In another study, new substituted indazole derivatives were evaluated as potential inhibitors of the aromatase enzyme for anti-breast cancer activity. derpharmachemica.com Docking analysis showed that the most promising compound formed hydrogen bonds with the NH1 and NH2 atoms of Arginine 115 (Arg115) in the active site. The majority of the synthesized compounds showed interactions with the active site residues Arg115 and Methionine 374 (Met374). derpharmachemica.com

Similarly, docking of indazole-sulfonamide derivatives into the MAPK1 kinase active site demonstrated favorable binding affinities, suggesting their potential as anti-cancer agents. mdpi.com These studies consistently highlight that the indazole core serves as a crucial anchor, while modifications at various positions allow for tailored interactions with specific residues in the target's binding pocket.

Table 2: Molecular Docking Results for Representative Indazole Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Not specified | -7.03 to -8.11 nih.gov |

| Substituted indazole derivatives | Aromatase | Arg115, Met374 | -7.7 to -8.0 derpharmachemica.com |

| N-trityl-3-amino/alkoxy substituted 5-azaindazoles | MDM2-p53 | GLN72, HIS73 | -3.59 x 10² jocpr.com |

| N-trityl-3-amino/alkoxy substituted 5-azaindazoles | Peripheral Benzodiazepine Receptor (PBR) | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | -2.58 x 10² to -2.86 x 10² jocpr.com |

Dynamic Behavior through Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated biological environment.

MD simulations have been employed to validate the stability of ligand-protein complexes involving indazole derivatives. For a complex of a potent 3-chloro-6-nitro-1H-indazole derivative (compound 13) with TryR, MD simulations showed that the complex remained in good equilibrium, with a structural deviation of approximately 1–3 Å. nih.govresearchgate.net This indicates a stable binding mode. The stability was further corroborated by calculating the MM/GBSA binding free energies, which illustrated a high affinity for the TryR-ligand complex. nih.gov

In other studies, MD simulations have been used to rigorously examine the stability of complexes between indazole-based compounds and their targets, demonstrating consistent and robust binding within the active sites. longdom.orgresearchgate.net These simulations confirm that the interactions predicted by docking are maintained over time, lending further support to the proposed binding mechanism and the potential of these compounds as effective modulators of their target proteins. researchgate.net

Structure Activity Relationship Sar Studies of 6 Chloro 5 Methyl 1h Indazole Analogs

Impact of Halogen Substitutions on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. In the context of indazole analogs, the position and nature of halogen substituents are critical determinants of biological activity.

Research into indazole derivatives has consistently shown that halogenation significantly influences their potency and selectivity. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, analogs with a chloro substituent at the C6 position were preferred over those with substitutions at C5 or C7, where only small groups were tolerated. nih.govacs.org The most potent N3-substituent in this series was found to be 5-chlorothiophene-2-sulfonamide, highlighting the importance of a halogenated aromatic moiety. nih.govacs.org

Further studies on fibroblast growth factor receptor (FGFR) inhibitors revealed that the introduction of fluorine atoms can enhance activity. A compound featuring a 2,6-difluoro-3-methoxyphenyl group at the C6 position of the indazole ring demonstrated potent enzymatic and antiproliferative activities. nih.gov Similarly, in the development of selective estrogen receptor degraders (SERDs), incorporating a trifluoromethyl (CF3) group on the para-position of an upper aryl ring attached to the indazole scaffold led to improved degradation efficacy. nih.gov

The following table summarizes the impact of various halogen substitutions on the biological activity of indazole analogs.

| Compound/Analog Series | Halogen Substitution | Position of Substitution | Biological Activity/Target | Key Finding | Reference |

| Indazole Arylsulfonamides | Chloro | C6 of indazole | CCR4 Antagonist | C6 substitution is preferred over C5 or C7 for potency. | nih.govacs.org |

| Indazole Arylsulfonamides | Chloro | 5-position of thiophene (B33073) (at N3) | CCR4 Antagonist | 5-chlorothiophene-2-sulfonamide was the most potent N3-substituent. | nih.govacs.org |

| 1H-Indazole Derivatives | 2,6-Difluoro | On a C6-phenyl substituent | FGFR Inhibitor | The 2,6-difluoro-3-methoxyphenyl group led to high enzymatic and antiproliferative activity. | nih.gov |

| Indazole-based SERDs | Trifluoromethyl (CF3) | para-position of an upper aryl ring | Estrogen Receptor Degrader | Incorporation of CF3 improved degradation efficacy. | nih.gov |

| 1H-Indazole Derivatives | Bromo | C6 of indazole | IDO1 Inhibitor | A bromo group at the C6 position was part of a key pharmacophore for IDO1 inhibition. | mdpi.com |

Influence of Alkyl Group Positioning and Nature

The positioning and nature of alkyl groups on the indazole scaffold play a pivotal role in determining the biological activity and selectivity of its analogs. SAR studies have systematically explored these modifications to optimize interactions with biological targets.

For instance, in the development of analog-sensitive Akt inhibitors based on an indazole scaffold, substitution at the C7 position was investigated to introduce steric hindrance that could clash with the gatekeeper methionine residue of the wild-type enzyme. nih.govucsf.edu It was found that compounds with larger alkyl groups at the C7 position, such as phenethyl, potently inhibited the analog-sensitive Akt-as2 isoform, suggesting the presence of a large pocket behind the gatekeeper residue. nih.gov Maximum potency against Akt-as2 was observed with C3 to C5 alkyl substituents at the C7 position. nih.gov Furthermore, the introduction of a methyl group at the C3 position of these C7-substituted analogs dramatically improved binding affinity by approximately 10-fold, resulting in excellent potency. nih.gov

In another study focusing on 5-HT2C receptor agonists, a series of 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine (B1201723) derivatives were synthesized. The (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine analog demonstrated high agonistic activity, indicating that an ethyl group at the C7 position of the indazole core is favorable for this specific target. researchgate.net

The table below illustrates the influence of alkyl group modifications on the biological activity of indazole derivatives.

| Compound/Analog Series | Alkyl Group | Position of Substitution | Biological Activity/Target | Key Finding | Reference |

| Akt Inhibitors | C3-C5 alkyl chains | C7 of indazole | Akt-as2 isoform inhibition | Maximum potency was achieved with these alkyl chain lengths at C7. | nih.gov |

| Akt Inhibitors | Methyl | C3 of indazole | Akt-as isoform inhibition | Introduction of a C3-methyl group enhanced binding affinity by about 10-fold. | nih.gov |

| 5-HT2C Agonists | Ethyl | C7 of furo[2,3-g]indazole | 5-HT2C receptor agonism | An ethyl group at C7 was found in the potent agonist YM348. | researchgate.net |

| Antihypertensive Agents | Methyl | C7 of indazole | α2 adreno and I1 imidazoline (B1206853) receptor affinity | A methyl substituent at the 7-position was most effective for improving hypotensive effects. | arabjchem.org |

Effects of Diverse Aniline (B41778) Derivatives on Indazole Moieties

The introduction of aniline or other N-aryl derivatives to the indazole scaffold is a common strategy for developing novel therapeutic agents. The electronic and steric properties of substituents on the aniline ring can significantly modulate the biological activity of the resulting conjugates.

A study on 1H-indazole-3-amine derivatives as potential anticancer agents explored the introduction of various substituted anilines. mdpi.com This approach is based on the rationale that the aniline moiety can form crucial interactions within the binding sites of target proteins. Similarly, the synthesis of indazol-pyrimidine-based derivatives involved the reaction with a variety of commercially available anilines, including a synthesized morpholino aniline. nih.gov The nature of these aniline derivatives was found to influence the reaction yield and likely the biological activity of the final compounds. nih.gov

In another investigation, a series of 3-aryl and 1-methyl-3-aryl indazole derivatives were synthesized and evaluated for their anticancer activity. mdpi.com The results indicated that N-methylation of the indazole ring generally enhanced the cytotoxic activity of the 3-aryl indazole derivatives. mdpi.com The substituents on the aryl (aniline-derived) ring also played a role, with a 4-chlorophenyl derivative showing significant inhibitory effects. mdpi.com

The following table summarizes the effects of different aniline derivatives on the biological activities of indazole compounds.

| Indazole Core | Aniline Derivative/Substituent | Position of Linkage | Biological Activity/Target | Key Finding | Reference |

| 1H-Indazole-3-amine | Various substituted anilines | C3 of indazole | Anticancer | The aniline moiety is a key component for potential cytotoxic effects. | mdpi.com |

| Indazol-pyrimidine | Morpholino aniline and other anilines | Pyrimidine ring attached to indazole | Anticancer | The nature of the aniline derivative influences the synthesis and likely the biological profile. | nih.gov |

| 3-Aryl-1H-indazole | 4-Chlorophenyl | C3 of indazole | Anticancer (HCT-116 & MDA-MB-231 cells) | The 1-methyl-3-(4-chlorophenyl)-1H-indazole showed significant cytotoxic activity. | mdpi.com |

| N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide | m-methoxy, p-methoxy, p-bromo anilines | N-phenylamino at C3 | Anticancer | These specific aniline substitutions displayed superior anticancer activity. | longdom.org |

Role of Protecting Groups and Other Structural Modifications on Pharmacokinetic Attributes

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its therapeutic success. Structural modifications, including the strategic use of protecting groups, can significantly influence these attributes.

Indazole derivatives often present challenges in terms of oral bioavailability and metabolic stability. For instance, a series of indazole acid analogues designed as AMPK activators showed very low oral bioavailability (~4%) despite having low plasma clearance. osti.gov This was attributed to poor oral absorption, which prompted further structural modifications to improve passive permeability and solubility. osti.gov

In a metabolism-guided study to develop androgen receptor (AR) antagonists, an indole (B1671886) analog, which is a bioisostere of indazole, was found to be potent but metabolically unstable. nih.gov To improve stability, researchers synthesized N-protected indazole derivatives. A 2N-protected indazole analog showed greater metabolic stability compared to the indole counterpart, with fewer metabolites detected in hepatocyte studies across multiple species. nih.gov This highlights the role of N-protection in preventing metabolic degradation.

Furthermore, the introduction of a piperazine (B1678402) moiety is a well-known strategy to enhance the pharmacokinetic profile of drug candidates. In the design of 1H-indazole-3-amine derivatives, the incorporation of piperazine was considered to improve solubility and oral bioavailability, as it can modulate the acid-base equilibrium and lipid-water partition coefficients. mdpi.com

The table below details how structural modifications affect the pharmacokinetic properties of indazole analogs.

| Compound Series | Structural Modification | Pharmacokinetic Parameter Affected | Observation | Reference |

| Indazole Acid Analogs | Core and aryl appendage optimization | Oral Bioavailability, Solubility, Permeability | Initial analogs had poor oral bioavailability (~4%); optimization aimed to improve these properties. | osti.gov |

| Indole/Indazole AR Antagonists | 2N-protection of indazole | Metabolic Stability | The 2N-protected indazole was more metabolically stable than the corresponding indole analog. | nih.gov |

| 1H-Indazole-3-amine Derivatives | Introduction of a piperazine moiety | Solubility, Oral Bioavailability | Piperazine was introduced to potentially improve pharmacokinetic parameters. | mdpi.com |

| Indazole Arylsulfonamides | Basic amino groups (e.g., morpholine) | Oral Absorption, Clearance | Strongly basic amino groups led to low oral absorption, while less basic morpholines had good absorption but high clearance. | nih.govacs.org |

Pharmacophore Identification and Optimization for Targeted Activity

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. This approach is instrumental in the optimization of lead compounds for enhanced potency and selectivity.

In the quest for fibroblast growth factor receptor (FGFR) kinase inhibitors, a de novo design program identified an indazole-based pharmacophore. nih.govnih.govacs.org The initial fragment, 6-phenylindole, was optimized to an indazole-containing pharmacophore, leading to a library of derivatives that inhibited FGFR1-3. nih.govnih.govacs.org Docking models revealed that the 1H-indazole motif provides crucial interactions within the kinase binding site. mdpi.com Further SAR analysis indicated that substituent groups at both the C4 and C6 positions of the indazole scaffold play a significant role in inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.com

For the development of Janus kinase (JAK) 2 inhibitors, a novel chemotype of 3,4-ring fused 7-azaindoles and deazapurines was discovered, highlighting the importance of the core heterocyclic structure in achieving potent inhibition. mdpi.com In another study on Akt inhibitors, the pharmacophore of A-443654, which contains an indazole ring, was modified at the C7 position to achieve selectivity for analog-sensitive Akt isoforms over the wild-type. nih.govucsf.edu

The table below outlines key pharmacophoric features and optimization strategies for indazole-based inhibitors targeting various proteins.

| Target | Key Pharmacophoric Features | Optimization Strategy | Outcome | Reference |

| FGFR Kinases | Indazole core, aryl substituent | Optimization of the core from indole to indazole; modifications at C4 and C6 | Identification of potent indazole-based FGFR inhibitors with good ligand efficiencies. | mdpi.comnih.govnih.govacs.org |

| Akt Kinase | Indazole ring, substituents at C3 and C7 | Introduction of bulky alkyl groups at C7 and a methyl group at C3 | Development of potent and selective inhibitors for analog-sensitive Akt isoforms. | nih.govucsf.edu |

| IDO1 | 1H-indazole scaffold, substituents at C4 and C6 | Variation of substituent groups at C4 and C6 | Identification of 1H-indazole as a novel key pharmacophore for IDO1 inhibition. | mdpi.com |

| CCR4 | Indazole core, N1-benzyl group, N3-sulfonamide | Variation of substituents on the indazole ring and attached functional groups | Discovery of potent and orally bioavailable allosteric CCR4 antagonists. | nih.govacs.org |

Computational and Theoretical Chemistry Applications

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For indazole derivatives, including 6-Chloro-5-methyl-1H-indazole, QSAR and 3D-QSAR models have been instrumental in identifying key structural features that govern their therapeutic potential. longdom.orglongdom.org

Research on a series of indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors has led to the development of robust 2D and 3D-QSAR models. longdom.orglongdom.org One study reported a 2D-QSAR model with a high correlation coefficient (r²) of 0.9512, indicating a strong predictive capability. longdom.orglongdom.org The corresponding 3D-QSAR model, developed using the k-Nearest Neighbor (kNN) approach, also showed a high internal cross-validation regression coefficient (q²) of 0.9132. longdom.orglongdom.org These models highlighted that steric and hydrophobic descriptors are crucial for the inhibitory activity of these compounds. longdom.orglongdom.orgresearchgate.net

Specifically, for a series of 5-substituted-1H-indazole derivatives targeting Glycogen Synthase Kinase-3β (GSK-3β), QSAR studies identified that descriptors related to electrostatic potential and hydrophobicity are important for their biological activity. researchgate.net Such models are crucial for the rational design of new, more potent inhibitors. researchgate.net The insights gained from these computational models help in predicting the activity of novel compounds even before their synthesis, thereby saving time and resources. mdpi.com

Table 1: Key Parameters from QSAR Studies on Indazole Derivatives

| Model Type | Statistical Parameter | Value | Significance |

| 2D-QSAR (TTK inhibitors) | Correlation Coefficient (r²) | 0.9512 | High predictive accuracy of the model. longdom.orglongdom.org |

| 3D-QSAR (TTK inhibitors) | Cross-validation Coefficient (q²) | 0.9132 | Robustness and reliability of the 3D model. longdom.orglongdom.org |

| 2D-QSAR (GSK-3β inhibitors) | Key Descriptors | T_C_N_5, T_2_N_0, SlogP | Indicates the importance of specific atom counts and hydrophobicity. researchgate.net |

| 3D-QSAR (GSK-3β inhibitors) | Key Descriptors | Electrostatic Potential, Hydrophobicity | Highlights the role of electronic and steric properties in ligand binding. researchgate.net |

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Dipole Moments)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. dergipark.org.trnih.gov These calculations are essential for predicting the molecule's reactivity, stability, and spectroscopic characteristics.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's chemical reactivity. dergipark.org.trworldscientific.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. dergipark.org.tr The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability. dergipark.org.trworldscientific.com For indazole derivatives, a smaller HOMO-LUMO gap suggests higher reactivity. dergipark.org.tr

Table 2: Calculated Quantum Chemical Parameters for Indazole Derivatives (Illustrative)

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. dergipark.org.tr |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. dergipark.org.tr |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. dergipark.org.tr |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. semanticscholar.org |

Prediction of Binding Conformations and Stability

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. researchgate.net For this compound and its derivatives, docking studies are crucial for understanding their mechanism of action at a molecular level and for predicting their binding affinity to various biological targets. smolecule.comjocpr.com

Studies on indazole derivatives have successfully used molecular docking to predict their binding modes within the active sites of enzymes like Trypanothione (B104310) Reductase and kinases such as AMPK. nih.govacs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov For example, in the case of 3-chloro-6-nitro-1H-indazole derivatives, docking studies showed that the compounds form stable complexes with the target enzyme, with negative binding energies indicating thermodynamically favorable interactions. nih.gov

The stability of the predicted binding conformations can be further assessed using molecular dynamics (MD) simulations. nih.gov MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of its stability and conformational changes over time. nih.gov The combination of molecular docking and MD simulations offers a comprehensive approach to predicting the binding behavior of this compound and its analogs, guiding the design of more effective therapeutic agents. nih.gov

Future Research Directions and Therapeutic Prospects of 6 Chloro 5 Methyl 1h Indazole

Development of Novel Therapeutic Agents

The 6-chloro-5-methyl-1H-indazole core is a "privileged scaffold," meaning it can be used to build a variety of compounds that interact with different biological targets. evitachem.comnih.gov Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neurological applications. researchgate.netchemimpex.com

A notable example derived from this scaffold is SB-242084, a potent and selective antagonist for the serotonin (B10506) 5-HT₂C receptor. This compound was developed for its potential in treating anxiety and its ability to enhance the effects of antidepressants. wikipedia.orgnih.gov The success of SB-242084 underscores the potential of the this compound framework in developing agents targeting the central nervous system.

Furthermore, the broader indazole class of compounds is rich with examples of potent therapeutic agents. Many indazole derivatives have been developed as kinase inhibitors for cancer treatment, including FDA-approved drugs like Pazopanib and Entrectinib. rsc.org Research into other substituted indazoles has revealed significant potential in various therapeutic areas:

Anticancer: Derivatives have shown the ability to inhibit cancer cell proliferation and induce apoptosis (cell death) in various cancer cell lines, including breast cancer. rsc.orglongdom.org

Anti-inflammatory: The indazole structure is present in commercially available anti-inflammatory drugs like Benzydamine. researchgate.net

Antimicrobial and Antileishmanial: Certain chloro-nitro-indazole derivatives have been evaluated for their effectiveness against parasites like Leishmania, the cause of leishmaniasis. nih.govsmolecule.com

Future work will likely focus on synthesizing new derivatives of this compound to explore these and other therapeutic possibilities. By making small, strategic modifications to the core structure, researchers can fine-tune the compound's properties to enhance its potency, selectivity, and bioavailability for specific diseases. ontosight.ai

Table 1: Therapeutic Potential of Indazole Derivatives

| Derivative Class | Therapeutic Area | Research Finding | Citations |

|---|---|---|---|

| 6-chloro-5-methyl-indoline-1-carboxamide | Neurology (Anxiety) | Derivative SB-242084 acts as a selective 5-HT₂C receptor antagonist. | wikipedia.org |

| Substituted Indazoles | Oncology | Potent kinase inhibitors (e.g., Pazopanib, Axitinib) have been approved for cancer treatment. | rsc.org |

| Chloro-nitro-indazoles | Infectious Disease | Showed promising activity against Leishmania parasites. | nih.govsmolecule.com |

| General Indazoles | Anti-inflammatory | The scaffold is a key component of established anti-inflammatory drugs. | researchgate.net |

Exploration of New Biological Targets and Pathways

The therapeutic versatility of the this compound scaffold stems from its ability to interact with a diverse range of biological targets. ontosight.ai The known interactions of its derivatives provide a roadmap for exploring new and potentially valuable biological pathways.

The most well-documented target for a derivative of this compound is the serotonin 5-HT₂C receptor . The antagonist SB-242084 binds to this receptor with high selectivity, demonstrating 100- to 158-fold greater affinity for it than for the related 5-HT₂B and 5-HT₂A receptors. This interaction modulates dopamine (B1211576) and serotonin signaling in the brain, which is the basis for its potential anxiolytic and antidepressant-enhancing effects. wikipedia.orgnih.gov

Research on structurally similar indazoles has identified several other key targets and pathways:

Protein Kinases: Many indazole derivatives function as kinase inhibitors. rsc.org Kinases are crucial enzymes that regulate cell signaling, and their inhibition is a highly successful strategy in cancer therapy. Targets include Tyrosine Threonine Kinase (TTK), VEGFR-2, and the PI3K/Akt pathway, which are involved in cell growth, proliferation, and survival. longdom.orgsmolecule.com

Trypanothione (B104310) Reductase (TryR): This enzyme is unique to certain parasites and is essential for their survival. Novel 3-chloro-6-nitro-1H-indazole derivatives have been investigated as inhibitors of TryR from Leishmania infantum, highlighting a potential pathway for developing new antiparasitic drugs. nih.gov

Tubulin: Some indazole derivatives act as antitubulin agents, interfering with the formation of microtubules, which are essential for cell division. This mechanism is another established avenue for anticancer drug development. researchgate.net

Future research should involve screening this compound and its novel derivatives against a wide array of biological targets. Computational methods like molecular docking can predict interactions with proteins, helping to identify promising candidates for synthesis and further testing. longdom.org This exploration could uncover new mechanisms of action and expand the therapeutic applications of this versatile scaffold into new disease areas.

Table 2: Biological Targets of Indazole Derivatives

| Target | Pathway/System | Therapeutic Relevance | Citations |

|---|---|---|---|

| Serotonin 5-HT₂C Receptor | Central Nervous System | Anxiety, Depression | wikipedia.org |

| Protein Kinases (TTK, VEGFR-2, Akt) | Cell Signaling, Angiogenesis | Oncology | rsc.orglongdom.orgsmolecule.com |

| Trypanothione Reductase (TryR) | Parasite Redox Metabolism | Infectious Disease (Leishmaniasis) | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | Inflammatory Diseases |

Advancements in Sustainable Synthesis Methodologies

The synthesis of indazole derivatives is a well-established field, but modern chemistry places a strong emphasis on developing sustainable and environmentally friendly methods. "Green chemistry" principles—such as using safer solvents, reducing waste, and improving energy efficiency—are increasingly being applied to the production of pharmaceutical intermediates like this compound.

Recent advancements in the synthesis of the broader indazole class offer promising avenues for the sustainable production of its derivatives. These innovative methods often provide higher yields and milder reaction conditions compared to traditional approaches.

Key sustainable methodologies that could be adapted for this compound include:

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can accelerate chemical reactions, often leading to higher yields in shorter time frames. One study demonstrated the synthesis of 1H-indazoles using a natural and biodegradable catalyst derived from lemon peel powder under ultrasound conditions. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a transition metal-free approach to forming chemical bonds. A recently developed process uses electricity to drive the intramolecular coupling reaction needed to form the indazole ring, using ammonia (B1221849) as the nitrogen source at room temperature. rsc.org

Catalysis with Nanoparticles: Heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, are being used to synthesize indazoles. acs.org These catalysts are often more stable, easily separated from the reaction mixture, and can be recycled and reused multiple times, aligning with green chemistry principles.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Modern methods prioritize the use of safer, "greener" solvents like ethanol-water mixtures or polyethylene (B3416737) glycol (PEG-400). acs.orgsamipubco.com

Applying these green and sustainable strategies to the synthesis of this compound and its derivatives is a critical direction for future research. Such advancements would not only reduce the environmental impact of producing these valuable compounds but also make the process more efficient and cost-effective for pharmaceutical development.

Q & A

Q. What are the common synthetic routes for 6-Chloro-5-methyl-1H-indazole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step processes, such as Friedel-Crafts acylation followed by indazole ring closure. For example, chlorobenzoic acid derivatives can be converted to acid chlorides, which undergo Friedel-Crafts reactions with aromatic substrates (e.g., 1,2-dichlorobenzene). Subsequent treatment with hydrazine hydrate facilitates cyclization to form the indazole core. Nitro group reduction (e.g., using hydrazine hydrate with Raney nickel) yields the final amine intermediate . Characterization :

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and ring closure.

- Mass spectrometry validates molecular weight and fragmentation patterns.

- Elemental analysis ensures purity and stoichiometry .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns chemical shifts to protons (¹H) and carbons (¹³C) to verify substituent placement and regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass measurements.

- X-ray Crystallography : Resolves ambiguous structural features (e.g., tautomerism) by providing definitive bond lengths and angles. Public databases like the Protein Data Bank (PDB) offer protocols for crystallographic validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during Friedel-Crafts acylation?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Lewis acids like AlCl₃ or Brønsted acids (e.g., p-toluenesulfonic acid, p-TSA) enhance electrophilic substitution .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Reflux conditions (~100°C) balance reaction rate and side-product formation.

Example Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 25 | 65 |

| p-TSA | DMF | 100 | 82 |

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?

- Methodological Answer :

- Molecular Dynamics Simulations : Use software like MOE to model reaction pathways and compare with experimental kinetics .

- Isotopic Labeling : Track reaction intermediates (e.g., ¹⁵N-labeled hydrazine) to validate mechanistic hypotheses.

- In Situ Spectroscopy : Monitor reactions in real-time via FT-IR or Raman spectroscopy to detect transient intermediates .

Q. How does the introduction of chloro and methyl groups at positions 6 and 5 affect the compound’s bioactivity and interaction with biological targets?

- Methodological Answer :

- Electron-Withdrawing Effects : The chloro group increases electrophilicity, enhancing binding to nucleophilic residues (e.g., cysteine thiols in enzymes).

- Steric Considerations : The methyl group at position 5 may restrict rotational freedom, improving selectivity for hydrophobic binding pockets.

- Case Study : Analogous iodinated indazoles (e.g., 5-chloro-3-iodo-1H-indazole) show enhanced antitumor activity due to halogen bonding with DNA repair proteins .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structural Reanalysis : Verify purity and regiochemistry via X-ray crystallography to rule out isomer contamination.

- Dose-Response Curves : Compare EC₅₀ values across studies to identify assay-specific variability.

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem) to identify trends in structure-activity relationships .

Applications in Drug Discovery

Q. What methodological approaches are used to evaluate this compound as a kinase inhibitor?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., JAK2 or CDK2) using fluorescence polarization.

- Crystallographic Studies : Co-crystallize the compound with target kinases to map binding interactions.

- Cell-Based Models : Validate efficacy in cancer cell lines (e.g., MCF-7) via proliferation assays and apoptosis markers .

Tables for Key Data

Q. Table 1. Synthetic Optimization of Friedel-Crafts Acylation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| AlCl₃ | DCM | 25 | 65 | |

| p-TSA | DMF | 100 | 82 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.